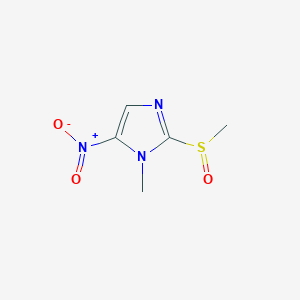
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole is a heterocyclic compound with a unique structure that includes a nitro group, a methylsulfinyl group, and a methyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole typically involves nitration and sulfoxidation reactions. One common method involves the nitration of 1-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitroimidazole is then subjected to sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the methylsulfinyl group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfinyl group may also contribute to the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-2-(methylsulfinyl)-4-nitro-1H-imidazole: Similar structure but with the nitro group at a different position.
1-Methyl-2-(methylsulfinyl)-5-amino-1H-imidazole: Similar structure but with an amino group instead of a nitro group.
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole: Similar structure but with a methylthio group instead of a methylsulfinyl group .
Properties
CAS No. |
56302-26-2 |
|---|---|
Molecular Formula |
C5H7N3O3S |
Molecular Weight |
189.20 g/mol |
IUPAC Name |
1-methyl-2-methylsulfinyl-5-nitroimidazole |
InChI |
InChI=1S/C5H7N3O3S/c1-7-4(8(9)10)3-6-5(7)12(2)11/h3H,1-2H3 |
InChI Key |
YBIPBBWDWQXYBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1S(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


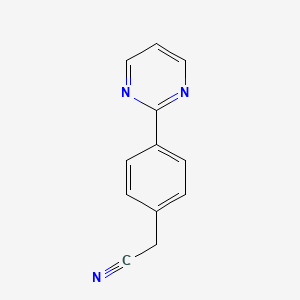
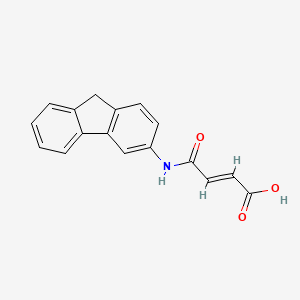
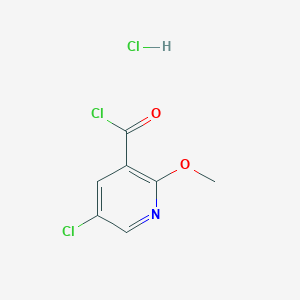
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
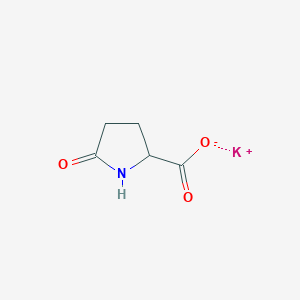
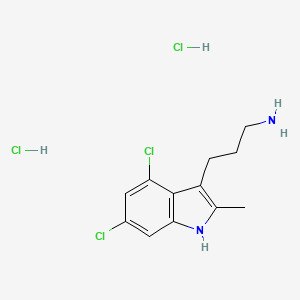

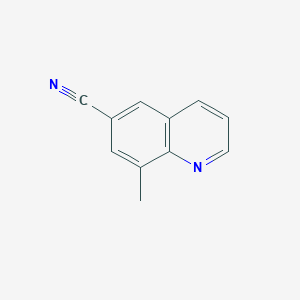
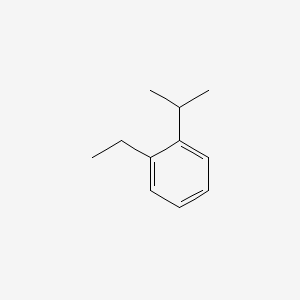


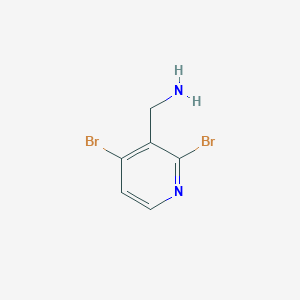
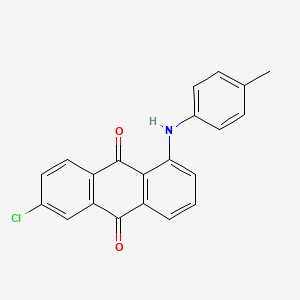
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
